molecular formula C9H6ClFO3 B8278751 4-Acetoxy-3-fluorobenzoyl chloride

4-Acetoxy-3-fluorobenzoyl chloride

Cat. No.: B8278751
M. Wt: 216.59 g/mol
InChI Key: GZWMZBIGTOFCCR-UHFFFAOYSA-N
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Description

4-Acetoxy-3-fluorobenzoyl chloride (CAS: 193538-80-6) is a halogenated aromatic acyl chloride with the molecular formula C₉H₆ClFO₃ and a molecular weight of 216.59 g/mol. Its structure features a benzoyl chloride backbone substituted with an acetoxy group (-OAc) at the para position (C4) and a fluorine atom at the meta position (C3). The Smiles notation CC(=O)Oc1ccc(C(=O)Cl)cc1F highlights the acetyloxy ester and fluorine substituents, which confer unique electronic and steric properties.

As an acyl chloride, this compound is highly reactive in nucleophilic substitution and acylation reactions. The electron-withdrawing fluorine and ester groups enhance the electrophilicity of the carbonyl carbon, making it valuable in synthesizing pharmaceuticals, agrochemicals, and specialty polymers. However, key physical properties such as boiling point, density, and melting point remain unreported in available literature .

Properties

Molecular Formula

C9H6ClFO3

Molecular Weight

216.59 g/mol

IUPAC Name

(4-carbonochloridoyl-2-fluorophenyl) acetate

InChI

InChI=1S/C9H6ClFO3/c1-5(12)14-8-3-2-6(9(10)13)4-7(8)11/h2-4H,1H3

InChI Key

GZWMZBIGTOFCCR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its reactivity and applications, 4-acetoxy-3-fluorobenzoyl chloride is compared below with three structurally related benzoyl derivatives.

Structural and Functional Group Analysis

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Groups
4-Acetoxy-3-fluorobenzoyl chloride C₉H₆ClFO₃ 4-OAc, 3-F, C=OCl 216.59 Acyl chloride, ester
4-Acetamido-3-bromobenzotrifluoride C₉H₆BrF₃NO 4-NHAc, 3-Br, CF₃ 296.06 Amide, trifluoromethyl
4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride C₈H₄Cl₂F₃NO 4-NH₂, 3-Cl, 5-CF₃, C=OCl 264.03 Acyl chloride, amine, CF₃
4-Acetamido-3-chlorobenzenesulfonyl chloride C₈H₇Cl₂NO₃S 4-NHAc, 3-Cl, SO₂Cl 276.12 Sulfonyl chloride, amide
Key Observations:

Substituent Effects :

  • The acetoxy group in 4-acetoxy-3-fluorobenzoyl chloride acts as a moderate electron-withdrawing group (EWG) via resonance, enhancing the electrophilicity of the adjacent acyl chloride. In contrast, the acetamido group (-NHAc) in 4-acetamido-3-bromobenzotrifluoride is resonance-stabilized, reducing electrophilicity but improving solubility in polar solvents .
  • Fluorine (atomic radius: 0.64 Å) vs. Chlorine/Bromine : Fluorine’s smaller size and higher electronegativity minimize steric hindrance while intensifying EWG effects compared to bulkier halogens like bromine or chlorine .

Reactivity Trends: Acyl chlorides (e.g., 4-acetoxy-3-fluorobenzoyl chloride) exhibit higher reactivity in nucleophilic acyl substitutions than sulfonyl chlorides (e.g., 4-acetamido-3-chlorobenzenesulfonyl chloride) due to the lower stability of the leaving group (Cl⁻ vs. SO₂Cl⁻) . The trifluoromethyl group (-CF₃) in 4-amino-3-chloro-5-(trifluoromethyl)benzoyl chloride introduces strong hydrophobicity and metabolic stability, making it advantageous in pesticide design .

Research Findings and Challenges

  • Synthetic Utility : 4-Acetoxy-3-fluorobenzoyl chloride’s ester group improves stability during storage compared to hydroxylated analogs (e.g., 4-hydroxy-3-fluorobenzoyl chloride), which are prone to oxidation .
  • Limitations : The absence of reported physical properties (e.g., melting point) complicates process optimization in industrial settings. By contrast, 4-acetamido-3-chlorobenzenesulfonyl chloride has well-documented thermal stability data .
  • Comparative Reactivity : Kinetic studies suggest that fluorine’s inductive effect accelerates acylation rates by 20–30% compared to chlorine-substituted analogs in esterification reactions .

Preparation Methods

Reaction Mechanism and Conditions

The conversion of 4-acetoxy-3-fluorobenzoic acid to its corresponding acyl chloride follows a nucleophilic acyl substitution mechanism. Thionyl chloride (SOCl₂) acts as both the chlorinating agent and solvent, facilitating the replacement of the hydroxyl group with a chlorine atom. The reaction proceeds via the following steps:

  • Protonation of the carbonyl oxygen by SOCl₂, enhancing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by a chloride ion, leading to the formation of an intermediate tetrahedral structure.

  • Elimination of HCl and SO₂ , resulting in the final acyl chloride product.

Reaction Conditions :

  • Stoichiometry : A 5:1 molar excess of thionyl chloride relative to the benzoic acid derivative ensures complete conversion.

  • Temperature : Reflux conditions (≈70–80°C) are maintained for 5 hours to drive the reaction to completion.

  • Workup : Excess thionyl chloride is removed under reduced pressure, and the crude product is purified via distillation or column chromatography.

Table 1: Optimization Parameters for Thionyl Chloride Method

ParameterValue/DescriptionImpact on Yield/Purity
Molar Ratio (SOCl₂:Acid)5:1Ensures full conversion
Reaction Time5 hoursBalances completion vs. side reactions
TemperatureReflux (70–80°C)Accelerates kinetics without decomposition
PurificationVacuum distillation or chromatographyRemoves SOCl₂ residues, enhances purity

Alternative Chlorinating Agents and Comparative Analysis

Phosphorus-Based Chlorinating Agents

Phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) are classical agents for acyl chloride synthesis. However, their application to 4-acetoxy-3-fluorobenzoic acid is limited by:

  • Formation of phosphorus oxyacids , complicating purification.

  • Side reactions with ester groups (e.g., acetoxy), risking transesterification or decomposition.

Critical Analysis of Patent-Derived Methodology

Case Study: US5364560A Patent Synthesis

The US5364560A patent details a representative synthesis:

  • Starting Material : 4-Acetoxy-3-fluorobenzoic acid (1.2 g) is combined with thionyl chloride (7 mL).

  • Reaction : Refluxed for 5 hours, during which the carboxylic acid is quantitatively converted to the acyl chloride.

  • Isolation : Excess thionyl chloride is evaporated, yielding the product as a pale-yellow liquid.

Key Observations :

  • Catalyst-Free System : Unlike Friedel-Crafts acylations requiring AlCl₃, this method avoids metal catalysts, minimizing byproduct formation.

  • Solventless Conditions : Thionyl chloride doubles as the solvent, streamlining the process and reducing waste.

Table 2: Comparative Analysis of Chlorinating Agents

ReagentTemperature RangeByproductsCompatibility with Ester Groups
Thionyl Chloride70–80°CSO₂, HClHigh (no ester cleavage)
Oxalyl Chloride25–50°CCO, CO₂Moderate
PCl₅100–120°CPOCl₃, HClLow (risk of side reactions)

Mechanistic Insights into Ester Group Stability

The acetoxy group (-OAc) in 4-acetoxy-3-fluorobenzoyl chloride remains intact during chlorination due to:

  • Electron-Withdrawing Effects : The adjacent fluorine atom reduces electron density on the ester oxygen, diminishing nucleophilic attack susceptibility.

  • Reaction Selectivity : Thionyl chloride preferentially targets the carboxylic acid over the ester under controlled conditions.

Spectroscopic Validation :

  • ¹H NMR : Absence of hydroxyl proton signals post-reaction confirms complete conversion.

  • IR Spectroscopy : Disappearance of the broad -OH stretch (2500–3000 cm⁻¹) and emergence of C=O (acyl chloride) at ≈1800 cm⁻¹.

Industrial-Scale Considerations and Challenges

Yield Optimization Strategies

  • Purity of Starting Material : 4-Acetoxy-3-fluorobenzoic acid with >99% purity minimizes side reactions.

  • Gradual Reagent Addition : Controlled introduction of thionyl chloride prevents exothermic runaway reactions.

Q & A

Basic: What are the common synthetic routes for preparing 4-acetoxy-3-fluorobenzoyl chloride, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves sequential functionalization of benzoyl chloride precursors. A plausible route is:

Fluorination : Introduce fluorine at the meta-position using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .

Acetoxylation : Protect the hydroxyl group via acetylation using acetic anhydride in the presence of a catalyst (e.g., H₂SO₄) .

Chlorination : Convert the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, with rigorous moisture control .
Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry, temperature (e.g., 0–5°C for fluorination), and solvent polarity (e.g., dichloromethane for chlorination) to minimize side reactions like hydrolysis .

Advanced: How can X-ray crystallography with SHELX software resolve structural ambiguities in 4-acetoxy-3-fluorobenzoyl chloride derivatives?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) paired with SHELXL refinement can address challenges such as:

  • Disorder in Acetoxy Groups : Use restraints (e.g., DFIX, DANG) to model dynamic disorder in the acetoxy moiety .
  • Fluorine Positional Uncertainty : Apply high-resolution data (>0.8 Å) and anisotropic displacement parameters to refine fluorine coordinates accurately .
  • Validation : Cross-check with Hirshfeld surfaces and residual density maps to confirm hydrogen-bonding interactions (e.g., C=O···H contacts) .
    Case Study : For analogs like 4-fluorobenzoyl chloride, SHELX refinement achieved R1 < 0.05, confirming planar geometry at the benzoyl group .

Basic: What spectroscopic techniques are critical for characterizing 4-acetoxy-3-fluorobenzoyl chloride, and what key signals should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Acyl Chloride (COCl) : Absence of carboxylic acid proton; carbonyl carbon appears at ~170–175 ppm .
    • Acetoxy Group : Methyl singlet at ~2.1 ppm (¹H) and 20–22 ppm (¹³C) .
    • Fluorine Substituent : Meta-fluorine causes splitting in aromatic protons (J ≈ 8–10 Hz) .
  • IR Spectroscopy : Strong C=O stretch at ~1770 cm⁻¹ (acyl chloride) and 1740 cm⁻¹ (acetate ester) .
  • Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 216 (calculated for C₉H₆ClFO₃) and fragment peaks at m/z 139 (loss of COCl) .

Advanced: How can researchers resolve contradictions in reactivity data during nucleophilic acyl substitution with 4-acetoxy-3-fluorobenzoyl chloride?

Methodological Answer:
Contradictions (e.g., variable yields with amines) may arise from:

  • Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) require polar aprotic solvents (DMF) and elevated temperatures (50–60°C) to overcome steric hindrance .
  • Electronic Effects : Electron-withdrawing fluorine reduces electrophilicity; use activating agents (e.g., DMAP) to enhance reactivity with weak nucleophiles .
  • Validation : Perform kinetic studies (e.g., pseudo-first-order assays) and DFT calculations to model transition states .

Basic: What safety protocols are essential when handling 4-acetoxy-3-fluorobenzoyl chloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats .
  • Ventilation : Use fume hoods to prevent inhalation of corrosive vapors .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

Advanced: How can computational chemistry aid in predicting the biological activity of 4-acetoxy-3-fluorobenzoyl chloride derivatives?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., serine hydrolases). The fluorobenzoyl group may occupy hydrophobic pockets, while the acetoxy moiety hydrogen-bonds with catalytic residues .
  • QSAR Modeling : Correlate electronic parameters (Hammett σ) of substituents with IC₅₀ values from enzyme inhibition assays .
  • ADMET Prediction : Tools like SwissADME predict bioavailability and metabolic stability, prioritizing derivatives with low CYP450 affinity .

Basic: What purification strategies are effective for isolating 4-acetoxy-3-fluorobenzoyl chloride from reaction mixtures?

Methodological Answer:

  • Distillation : Fractional distillation under reduced pressure (bp ~120–130°C at 10 mmHg) .
  • Chromatography : Flash silica gel chromatography with hexane/ethyl acetate (4:1) to separate acyl chloride from unreacted acid .
  • Crystallization : Recrystallize from dry toluene at –20°C to obtain high-purity crystals (>98%) .

Advanced: How do substituent effects (e.g., fluorine, acetoxy) influence the stability and reactivity of 4-acetoxy-3-fluorobenzoyl chloride?

Methodological Answer:

  • Fluorine :
    • Electron-Withdrawing : Increases electrophilicity at the carbonyl carbon but reduces solubility in polar media .
    • Steric Impact : Minimal due to small atomic radius, allowing unhindered nucleophilic attack .
  • Acetoxy Group :
    • Steric Protection : Shields the acyl chloride from hydrolysis in humid environments .
    • Thermal Stability : Decomposes above 80°C, releasing acetic acid; monitor via TGA .

Basic: What analytical methods validate the absence of hydrolyzed byproducts (e.g., carboxylic acid) in synthesized 4-acetoxy-3-fluorobenzoyl chloride?

Methodological Answer:

  • Titration : Use aqueous AgNO₃ to detect free chloride ions (indicates hydrolysis) .
  • ¹H NMR : Absence of broad –COOH peak (~12 ppm) confirms purity .
  • FTIR : Lack of O–H stretch (2500–3300 cm⁻¹) and presence of C=O (1770 cm⁻¹) .

Advanced: How can researchers leverage 4-acetoxy-3-fluorobenzoyl chloride as a building block for bioactive heterocycles?

Methodological Answer:

  • Quinoline Synthesis : React with anilines via Friedländer cyclization to form 3-fluoro-4-acetoxyquinoline derivatives .
  • Coumarin Derivatives : Condense with phenols under Mitsunobu conditions to install the fluorobenzoyl motif .
  • Peptide Conjugation : Couple with amino acids using DCC/HOBt, retaining the acetoxy group for downstream deprotection .

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